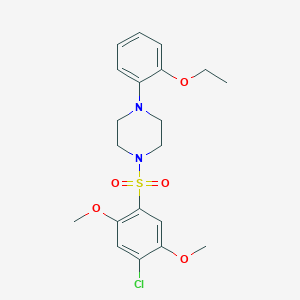
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine, also known as CEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CEP is a piperazine derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it a promising compound for research purposes.
Mechanism of Action
The exact mechanism of action of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is not fully understood, but it is believed to act as a modulator of various receptors and enzymes in the body. 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to interact with serotonin receptors, dopamine receptors, and adrenergic receptors, among others. Additionally, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to inhibit the activity of various enzymes, including monoamine oxidase and acetylcholinesterase.
Biochemical and Physiological Effects:
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to increase levels of neurotransmitters such as serotonin and dopamine, which can lead to improved mood and cognitive function. Additionally, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its unique chemical structure, which allows it to interact with various receptors and enzymes in the body. Additionally, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine in lab experiments is its high cost, which may limit its widespread use.
Future Directions
There are several future directions for research on 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine. One potential area of research is the development of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine-based drugs for the treatment of various diseases. Additionally, further studies on the mechanism of action of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine are needed to fully understand its effects on the body. Finally, research on the potential side effects and toxicity of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is needed to ensure its safety for use in humans.
Conclusion:
In conclusion, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is a promising compound that has potential applications in various fields. Its unique chemical structure and low toxicity make it a safe and effective compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in medicine and pharmacology.
Synthesis Methods
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine is synthesized through a multi-step process that involves the reaction of 2-ethoxyphenylpiperazine with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine. This synthesis method has been optimized to achieve high yields and purity of 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine.
Scientific Research Applications
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease. In neuroscience, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been studied for its effects on the central nervous system and its potential as a therapeutic agent for the treatment of neurological disorders. In pharmacology, 1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine has been investigated for its interactions with various receptors and enzymes in the body.
properties
Product Name |
1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)-4-(2-ethoxyphenyl)piperazine |
|---|---|
Molecular Formula |
C20H25ClN2O5S |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-4-(2-ethoxyphenyl)piperazine |
InChI |
InChI=1S/C20H25ClN2O5S/c1-4-28-17-8-6-5-7-16(17)22-9-11-23(12-10-22)29(24,25)20-14-18(26-2)15(21)13-19(20)27-3/h5-8,13-14H,4,9-12H2,1-3H3 |
InChI Key |
YMTHHOUKCSPLML-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



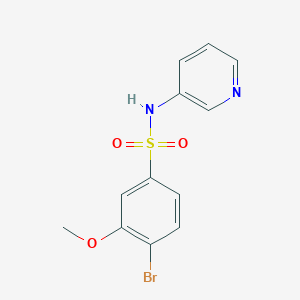
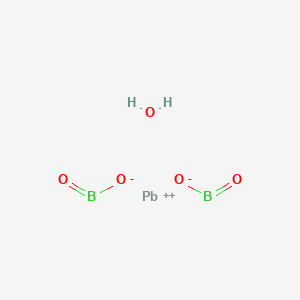

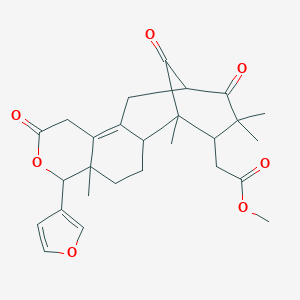
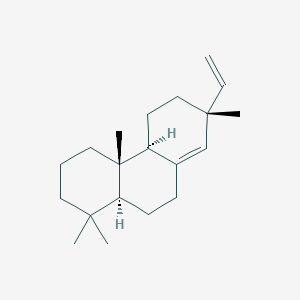
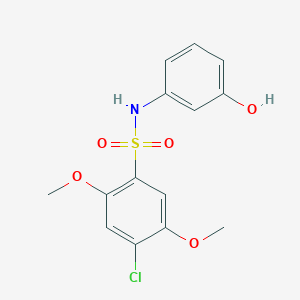

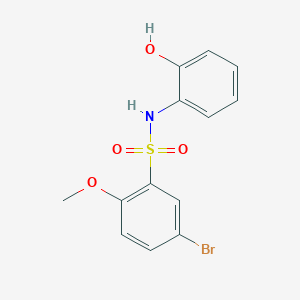
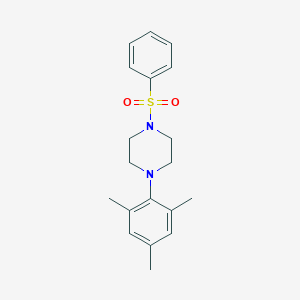
![1-[(4-Ethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B239408.png)
![1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
![1-(2-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239413.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-ethylphenyl)piperazine](/img/structure/B239414.png)
